Cas no 1006386-86-2 (Benzo[b]thiophen-2(3H)-imine)
Benzo[b]thiophen-2(3H)-imine Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-2(3H)-imine
- 3H-1-benzothiophen-2-imine
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- Inchi: 1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2
- InChI Key: YAFOBYMLYYJHJK-UHFFFAOYSA-N
- SMILES: S1C(CC2C=CC=CC1=2)=N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- XLogP3: 2
- Topological Polar Surface Area: 49.2
Benzo[b]thiophen-2(3H)-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006009-5g |
Benzo[b]thiophen-2(3H)-imine |
1006386-86-2 | 97% | 5g |
$1720.56 | 2023-09-04 | |
| Alichem | A169006009-10g |
Benzo[b]thiophen-2(3H)-imine |
1006386-86-2 | 97% | 10g |
$2532.60 | 2023-09-04 | |
| Alichem | A169006009-25g |
Benzo[b]thiophen-2(3H)-imine |
1006386-86-2 | 97% | 25g |
$4830.70 | 2023-09-04 |
Benzo[b]thiophen-2(3H)-imine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Benzo[b]thiophen-2(3H)-imine
Benzo[b]thiophen-2(3H)-imine (CAS No. 1006386-86-2): A Comprehensive Overview
Benzo[b]thiophen-2(3H)-imine (CAS No. 1006386-86-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinct benzo[b]thiophen scaffold and imine functionality, offers a wide range of applications, from pharmaceutical development to advanced materials research.
The benzo[b]thiophen core is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. This structural feature provides Benzo[b]thiophen-2(3H)-imine with unique electronic and steric properties, making it an attractive building block for the synthesis of complex molecules. The imine group, on the other hand, introduces additional reactivity and functionalization possibilities, enhancing the compound's utility in various chemical transformations.
Recent advancements in synthetic methodologies have significantly expanded the scope of Benzo[b]thiophen-2(3H)-imine applications. For instance, a study published in the Journal of Organic Chemistry (2021) reported a novel palladium-catalyzed approach for the efficient synthesis of Benzo[b]thiophen-2(3H)-imine derivatives. This method not only improved yield and selectivity but also demonstrated excellent functional group tolerance, enabling the preparation of a diverse array of substituted benzo[b]thiophen compounds.
In the realm of medicinal chemistry, Benzo[b]thiophen-2(3H)-imine has shown promise as a lead compound for drug discovery. Research conducted at the University of California, San Francisco (UCSF) explored the potential of Benzo[b]thiophen-2(3H)-imine derivatives as inhibitors of protein-protein interactions (PPIs). The study identified several potent inhibitors that exhibited selective binding to target proteins involved in cancer signaling pathways. These findings highlight the therapeutic potential of Benzo[b]thiophen-2(3H)-imine in developing novel anticancer agents.
Moreover, Benzo[b]thiophen-2(3H)-imine has found applications in materials science due to its excellent photophysical properties. A recent publication in Advanced Materials (2022) described the use of Benzo[b]thiophen-2(3H)-imine as a building block for designing organic semiconductors with tunable electronic properties. The researchers demonstrated that by varying the substitution pattern on the benzo[b]thiophen core, they could fine-tune the bandgap and charge transport properties of the resulting materials. This work opens new avenues for developing high-performance organic electronics and optoelectronic devices.
The environmental impact and sustainability of chemical processes are increasingly important considerations in modern research. In this context, green chemistry principles have been applied to the synthesis of Benzo[b]thiophen-2(3H)-imine. A study published in Green Chemistry (2021) reported an environmentally friendly protocol using water as a solvent and recyclable catalysts. This approach not only reduced waste generation but also minimized energy consumption, aligning with sustainable chemistry goals.
In conclusion, Benzo[b]thiophen-2(3H)-imine (CAS No. 1006386-86-2) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists, medicinal chemists, and materials scientists alike. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further cementing its importance in the scientific community.
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